Ethyl 1,6-dimethyl-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
Ethyl 1,6-dimethyl-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a chemical compound with the molecular formula C16H20N2O3 and a molecular weight of 288.34 . It’s used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented as CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2C)C)C . This indicates that the compound contains an ester group (COOC), a pyrimidine ring (C1=C(N(C(=O)NC1C), and a phenyl ring (C2=CC=CC=C2C) among other functional groups .Physical and Chemical Properties Analysis
The compound has a molecular weight of 288.34 . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Synthesis and Chemical Reactions
Ethyl 1,6-dimethyl-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate serves as a precursor in various chemical syntheses, reflecting its importance in organic chemistry research. Studies have demonstrated its utility in generating novel compounds through ring expansion, nucleophilic substitution, and engagement in cascade transformations under different conditions. For instance, the reaction of this compound with thiophenolates has been explored, showcasing the influence of reaction media's basicity-nucleophilicity on the pathway, leading to products via ring expansion or nucleophilic substitution, depending on the specific conditions employed (Fesenko et al., 2010; Shutalev et al., 2010). Another study presented a base-promoted cascade transformation of this compound into a novel tricyclic bis-diazepinone, highlighting the potential for creating complex structures from relatively simple precursors (Shutalev et al., 2008).
Antimicrobial and Biological Activities
The compound's derivatives have been synthesized and evaluated for their antimicrobial activities. Research has shown that certain synthesized derivatives possess significant to moderate antibacterial activity and promising antifungal activity, indicating potential pharmaceutical applications (Shastri & Post, 2019). These studies underline the compound's role as a valuable starting material for the development of new antimicrobial agents, contributing to the fight against resistant bacterial and fungal strains.
Structural and Conformational Analysis
Detailed structural and conformational analysis of derivatives of this compound has been conducted using techniques such as X-ray crystallography and quantum chemical calculations. These analyses reveal the molecules' conformations and provide insight into the effects of substituents on their structural properties (Memarian et al., 2013). Understanding these structural nuances is crucial for the design of compounds with desired chemical and biological properties.
Thermodynamic Properties
Research into the thermodynamic properties of related pyrimidine derivatives has provided valuable data on combustion energies, enthalpies of formation, and other thermodynamic parameters. Such studies are essential for understanding the stability and reactivity of these compounds, which has implications for their synthesis, storage, and application in various chemical contexts (Klachko et al., 2020).
Properties
IUPAC Name |
ethyl 3,4-dimethyl-6-(2-methylphenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-5-21-15(19)13-11(3)18(4)16(20)17-14(13)12-9-7-6-8-10(12)2/h6-9,14H,5H2,1-4H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXISTUMEXBKATG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.